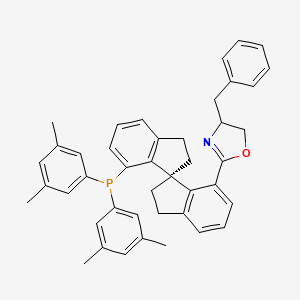
(Sa,S)-Xyl-Bn-SIPHOX
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Sa,S)-Xyl-Bn-SIPHOX is a chiral ligand used in asymmetric catalysis. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. The compound is characterized by its unique structure, which includes a xylene backbone and a phosphine oxide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Sa,S)-Xyl-Bn-SIPHOX typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as xylene and benzyl chloride.
Formation of Intermediate: The xylene is first functionalized to introduce the necessary substituents. This step often involves halogenation followed by substitution reactions.
Phosphine Oxide Introduction: The key step in the synthesis is the introduction of the phosphine oxide group. This is usually achieved through a reaction with a suitable phosphine reagent under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of Synthetic Route: The laboratory-scale synthetic route is scaled up to produce larger quantities of the compound.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Automated Purification: Industrial purification methods may include automated chromatography systems to ensure consistent product quality.
化学反应分析
Types of Reactions
(Sa,S)-Xyl-Bn-SIPHOX undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide group can participate in oxidation reactions, leading to the formation of different oxidation states.
Reduction: The compound can also undergo reduction reactions, often involving the reduction of the phosphine oxide group.
Substitution: Substitution reactions are common, particularly at the xylene backbone, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reagents: Reduction reactions often use reagents such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can introduce various functional groups onto the xylene backbone.
科学研究应用
(Sa,S)-Xyl-Bn-SIPHOX has a wide range of applications in scientific research, including:
Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: this compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is essential.
作用机制
The mechanism by which (Sa,S)-Xyl-Bn-SIPHOX exerts its effects involves:
Coordination to Metal Centers: The phosphine oxide group coordinates to metal centers, forming a complex that can catalyze various reactions.
Induction of Enantioselectivity: The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction, favoring the formation of one enantiomer over the other.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the reaction being catalyzed
相似化合物的比较
Similar Compounds
BINAP: A widely used chiral ligand in asymmetric catalysis, known for its high enantioselectivity.
DIPAMP: Another chiral ligand used in the synthesis of enantiomerically pure compounds.
TADDOL: A chiral ligand with a different backbone structure but similar applications in asymmetric catalysis.
Uniqueness of (Sa,S)-Xyl-Bn-SIPHOX
This compound is unique due to its specific structure, which provides a distinct chiral environment and high enantioselectivity in various reactions. Its xylene backbone and phosphine oxide group differentiate it from other chiral ligands, making it a valuable tool in asymmetric synthesis.
属性
分子式 |
C43H42NOP |
|---|---|
分子量 |
619.8 g/mol |
IUPAC 名称 |
[(3S)-4-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C43H42NOP/c1-28-20-29(2)23-36(22-28)46(37-24-30(3)21-31(4)25-37)39-15-9-13-34-17-19-43(41(34)39)18-16-33-12-8-14-38(40(33)43)42-44-35(27-45-42)26-32-10-6-5-7-11-32/h5-15,20-25,35H,16-19,26-27H2,1-4H3/t35?,43-/m0/s1 |
InChI 键 |
HIVLVUWPNHHMAS-CBHCNAMRSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C |
规范 SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
![4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid](/img/structure/B14791537.png)
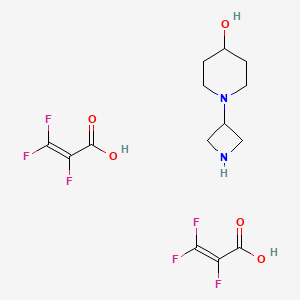
![5-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid](/img/structure/B14791540.png)
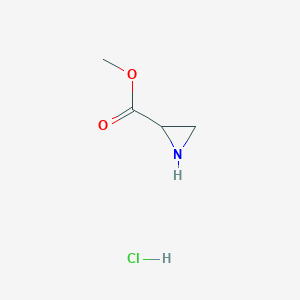
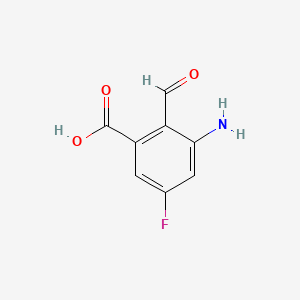
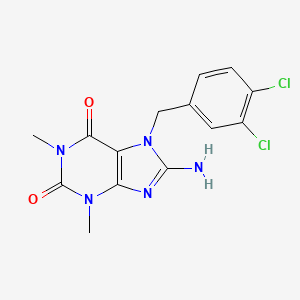
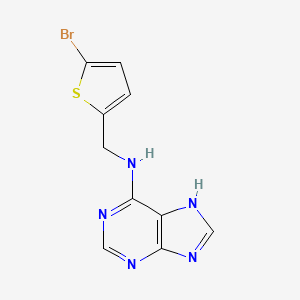
![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)
![10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B14791577.png)
![Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14791580.png)
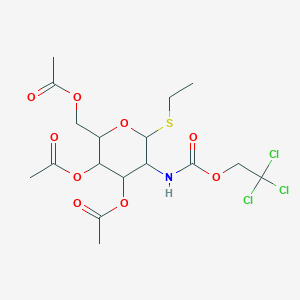
![6,7-Dimethoxy-1-[2-(2-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14791587.png)
